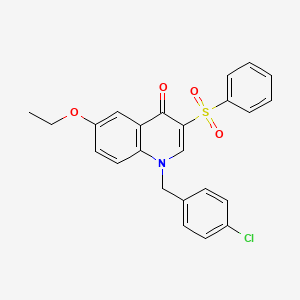

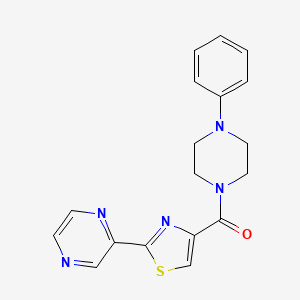

(4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PPTM and has been extensively studied for its ability to interact with biological systems.

Applications De Recherche Scientifique

- PPZT derivatives have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for AD treatment . AChEIs can temporarily relieve symptoms and reduce memory impairment in AD patients. Compound 6g, in particular, showed potent inhibitory activity against AChE, making it a potential lead compound for AD drug development.

- PPZT derivatives have been evaluated for their ability to scavenge free radicals using the DPPH assay . Their antioxidant properties make them relevant in the field of oxidative stress management and potential therapeutic interventions.

- PPZT derivatives have been investigated for their analgesic and anti-inflammatory properties. These compounds may offer relief from pain and inflammation, making them valuable in pharmaceutical research .

- Butyrylcholinesterase (BuChE) plays a role in modulating acetylcholine levels in the brain. PPZT derivatives may interact with BuChE, potentially enhancing cognitive functions . Further studies are needed to explore this aspect.

- PPZT derivatives can form metal complexes. For example, a complex containing the racemic 2-(4-phenylpiperazin-1-yl)succinato ligand has been reported . These complexes could have applications in coordination chemistry and catalysis.

Acetylcholinesterase Inhibition for Alzheimer’s Disease (AD) Treatment

DPPH Scavenging and Antioxidant Properties

Analgesic and Anti-Inflammatory Effects

Butyrylcholinesterase Modulation

Metal Complex Formation

Mécanisme D'action

Target of Action

The primary target of (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .

Mode of Action

This compound interacts with AChE by inhibiting its activity . The inhibition of AChE leads to an increase in the level of acetylcholine, a neurotransmitter that plays a vital role in memory and cognition . The compound exhibits a mixed-type inhibition, which is a combination of competitive and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE affects the cholinergic neurotransmission pathway . By preventing the breakdown of acetylcholine, this compound enhances cholinergic function, which is beneficial in conditions like AD where there is a deficiency of acetylcholine .

Result of Action

The inhibition of AChE by this compound results in increased levels of acetylcholine in the brain . This increase can help alleviate the symptoms of diseases like AD, which are characterized by a deficiency of acetylcholine .

Propriétés

IUPAC Name |

(4-phenylpiperazin-1-yl)-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5OS/c24-18(16-13-25-17(21-16)15-12-19-6-7-20-15)23-10-8-22(9-11-23)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQAGLMTXBXZDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2437377.png)

![N-(2-chlorobenzyl)-4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2437378.png)

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2437381.png)

![2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2437383.png)

![N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2437386.png)

![5,6-Dimethyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2437388.png)

![[(1R,2S)-2-Cyanocyclopropyl]methanesulfonyl chloride](/img/structure/B2437390.png)

![3-Methyl-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2437392.png)